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Introduction
(Benzene)chromium tricarbonyl, with the formula Cr(C₆H₆)(CO)₃, is a yellow, crystalline

organometallic compound that has become a powerful tool in modern organic synthesis.[1][2]

First reported in 1957 by Fischer and Öfele, this "piano stool" complex has unique electronic

and steric properties that dramatically alter the reactivity of the coordinated benzene ring.[1]

Complexation to the electron-withdrawing tricarbonylchromium moiety renders the arene ring

highly susceptible to nucleophilic attack and enhances the acidity of its ring and benzylic

protons.[3][4][5] Furthermore, the bulky Cr(CO)₃ group provides a powerful stereodirecting tool,

effectively shielding one face of the aromatic ring and enabling high levels of

diastereoselectivity in reactions on side chains.[4][5] These features have been exploited in a

wide range of synthetic transformations, including the construction of complex natural products

and the asymmetric synthesis of chiral molecules.[4]

Key Applications in Organic Synthesis
The synthetic utility of (benzene)chromium tricarbonyl and its derivatives stems from three

primary modes of reactivity: activation of the arene ring towards nucleophiles, enhanced acidity

of ring and benzylic protons, and steric control in stereoselective transformations.
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Activation of the Aromatic Ring for Nucleophilic Attack
The Cr(CO)₃ fragment is strongly electron-withdrawing, making the complexed benzene ring

significantly more electrophilic than the free arene.[1][3][5] This activation facilitates

nucleophilic addition and substitution reactions that are otherwise difficult to achieve.

Nucleophilic Aromatic Substitution (SNA_r_): The complex can undergo addition of a

nucleophile to the benzene ring, forming an intermediate η⁵-cyclohexadienyl complex.[5]

Subsequent oxidation, typically with iodine (I₂), rearomatizes the ring and provides the

substituted benzene product, effectively achieving a formal nucleophilic substitution for a

hydride ion.[5][6][7] A wide variety of carbon-based nucleophiles, including enolates,

organolithiums, and Grignard reagents, can be employed.[5][6]

Dearomatization Reactions: The intermediate anionic η⁵-cyclohexadienyl complex can be

trapped by electrophiles other than an oxidant, leading to dearomatized products. This

strategy allows for the construction of highly functionalized three-dimensional structures from

simple aromatic precursors.

Directed ortho-Lithiation
The electron-withdrawing nature of the Cr(CO)₃ group increases the kinetic and

thermodynamic acidity of the aromatic protons, allowing for direct deprotonation by strong

bases like n-butyllithium (n-BuLi).[1] This ortho-lithiation generates a powerful nucleophile that

can react with various electrophiles to install a functional group specifically at the ortho

position. This method avoids the regioselectivity issues often encountered in electrophilic

aromatic substitution.[8][9]

Stereoselective Synthesis
The large steric footprint of the Cr(CO)₃ group is a cornerstone of its application in

stereoselective synthesis.

Planar Chirality: Unsymmetrically 1,2- or 1,3-disubstituted arene chromium tricarbonyl

complexes are chiral, possessing a plane of chirality.[3][4][5] These planar chiral complexes

can be resolved or synthesized enantioselectively and used as valuable intermediates or

ligands in asymmetric catalysis.[4][10]
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Diastereoselective Reactions: The Cr(CO)₃ moiety effectively blocks one face of the arene

ring, directing incoming reagents to attack from the opposite, unhindered face.[4][5] This has

been widely exploited in reactions involving benzylic functional groups, where high

diastereoselectivity can be achieved. The chromium fragment acts as a removable chiral

auxiliary.[4] For example, the asymmetric synthesis of β-lactones has been achieved using

optically pure tricarbonyl(η⁶-2-substituted benzaldehydes)chromium complexes as chiral

auxiliaries.[11]

Enantioselective Synthesis: Chiral chromium complexes have been utilized in the

enantioselective preparation of axially chiral biaryls through stereoselective cross-coupling

reactions.[12] The configuration of the final product can be controlled by the steric bulk of the

substituents.[12]

Catalytic Applications
While primarily used as a stoichiometric reagent, (benzene)chromium tricarbonyl also exhibits

catalytic activity. It is a useful catalyst for the 1,4-hydrogenation of 1,3-dienes, showing

selectivity over isolated double bonds.[1][2][13]

Data Presentation
Table 1: Nucleophilic Aromatic Substitution for Hydride
on (Benzene)chromium Tricarbonyl
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Entry
Nucleophile
Precursor

Base Product Yield (%) Ref

1
Isobutyronitril

e
LDA

2-

Phenylisobut

yronitrile

95 [6]

2 Acetone LDA

Isopropyl

phenyl

ketone

80 [6]

3 1,3-Dithiane n-BuLi
2-Phenyl-1,3-

dithiane
91 [6]

4

Methyl 2-

phenylpropio

nate

LDA

Methyl 2,2-

diphenylpropi

onate

75 [6]

5
t-Butyl

acetate
LDA

t-Butyl

phenylacetat

e

85 [6]

Reaction

involves

addition of

the

nucleophile to

(C₆H₆)Cr(CO)

₃ followed by

oxidation with

I₂.

Table 2: Asymmetric Synthesis using Planar Chiral
Cr(CO)₃ Complexes
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Reaction
Chiral
Auxiliary /
Reagent

Product
Type

Diastereom
eric/Enantio
meric
Excess

Yield (%) Ref

Asymmetric

ortho-

Silylation

Tricarbonyl[η⁶

-

(diphenylpho

sphinoyl)benz

ene]chromiu

m(0) with

chiral lithium

amide base

ortho-

Silylated

phosphine

oxide

up to 86% ee N/A [14]

β-Lactone

Synthesis

Optically pure

tricarbonyl(2-

methoxybenz

aldehyde)chr

omium

Cr(CO)₃

complexed β-

lactone

>98% de 55-65 [11]

Biaryl

Synthesis

Tricarbonyl(2,

6-

disubstituted

1-

bromobenzen

e)chromium

complexes

Axially chiral

biaryls

Extremely

high

stereoselectiv

ity

N/A [12]
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Starting Material
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Products
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Reaction

Cr(CO)₆

Thermal/Photochemical
Reaction

Nucleophilic Addition
(SNA_r_ for H⁻)

ortho-Lithiation
Diastereoselective Reactions

(Facial Blockade)
Asymmetric Synthesis

(Planar Chirality)

Substituted Arene

Oxidation (e.g., I₂)

ortho-Functionalized Arene
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Start:
(Arene)Cr(CO)₃ Complex

1. Dissolve complex in
anhydrous THF under Argon

2. Cool solution
to -78 °C

3. Add n-BuLi dropwise
(Formation of Lithiated species)

4. Stir at low temperature
(e.g., -20 °C for 1h)

5. Add Electrophile (E⁺)
(e.g., TMSCl, MeI)

6. Warm to room temperature

7. Aqueous Workup
& Purification (Chromatography)

Final Product:
(ortho-E-Arene)Cr(CO)₃

Click to download full resolution via product page
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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